Cerium oxalate

Beschreibung

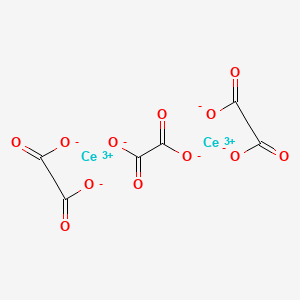

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

cerium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNLKYXLARXFY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Ce2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-42-4, 7047-99-6, 15750-47-7 | |

| Record name | Cerium oxalate (Ce2(C2O4)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium oxalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanedioic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96P72VE680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cerium Oxalate and Architecturally Tailored Derivatives

Controlled Precipitation and Crystallization Techniques

Controlled precipitation and crystallization are foundational methods for synthesizing cerium oxalate (B1200264) with specific structural attributes. These techniques leverage principles of nucleation and growth under carefully managed conditions to achieve desired particle architectures.

Hydrothermal and solvothermal methods involve carrying out chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under elevated temperature and pressure in a sealed vessel (autoclave) researchgate.net. These techniques are highly effective for synthesizing crystalline materials with controlled morphologies. For cerium oxalate, these methods, or the conversion of this compound via these methods to ceria, have yielded diverse structures. For instance, hydrothermal conversion of this compound in nitric acid solutions (pH 1) at temperatures around 220 °C for 24 hours can produce cerium oxide with crystallite sizes ranging from 200–500 nm rsc.orgrsc.orgnovanet.ca. Conversely, solvothermal synthesis, often surfactant-free, can yield mesoporous cerium oxide nanospheres beilstein-journals.org. The use of additives like hydrogen peroxide during hydrothermal treatment of this compound can facilitate complete conversion to ceria while preserving specific morphologies, such as flower-like structures with high surface areas (e.g., 147.6 m²/g) researchgate.net. Microwave-assisted hydrothermal routes offer rapid synthesis, producing crystalline ceria (5.7 nm) in as little as 5 minutes without the need for calcination or surfactants cdmf.org.br.

Table 1: Hydrothermal and Solvothermal Synthesis Approaches for this compound and Derived Ceria

| Method | Precursor/Reactant | Solvent/Medium | Key Parameters | Resulting Morphology | Particle Size Range | Surface Area (m²/g) | Reference |

| Hydrothermal | This compound (Ce₂(C₂O₄)₃·10H₂O) | HNO₃ solution (pH 1) | 220 °C, 24 h | Ceria (CeO₂) | 200–500 nm | Not specified | rsc.orgrsc.orgnovanet.ca |

| Hydrothermal | This compound | Alkaline environment, H₂O₂ | Not specified | 3D Flower-like CeO₂ microcrystals | Not specified | 147.6 | researchgate.net |

| Solvothermal | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Ethylene glycol/Isopropanol | 130 °C | Mesoporous CeO₂ nanospheres | Not specified | Not specified | beilstein-journals.org |

| Microwave-Assisted Hydrothermal | Cerium ammonium nitrate | Aqueous solution, KOH | 194 °C, 5 min | Cubic CeO₂ crystals | 5.7 nm | Not specified | cdmf.org.br |

| Solvothermal | Cerium salts (e.g., nitrate, chloride) | Various organic solvents | Controlled temperature, pressure, additives | Spherical, cubic, anisotropic polyhedra, rods | Nanometer regime | Not specified | researchgate.net |

Co-precipitation involves the simultaneous precipitation of multiple components from a solution, often leading to solid solutions or composite materials. Template-assisted precipitation utilizes a sacrificial template (e.g., surfactant, polymer) to guide the formation of specific structures, which is later removed. For this compound, co-precipitation with oxalic acid can yield high-quality solid solutions researchgate.net. By adjusting precipitation conditions such as concentration, pH, and reactant addition pathways, various this compound morphologies, including bulky stars, flower-like crystallites, and thin sheets, can be achieved researchgate.net. Template-assisted precipitation using surfactants like CTAB has been employed to synthesize nanocrystalline CeO₂ with high surface areas (e.g., 159.5 m²/g) and mesoporosity jst.vn. Similarly, surfactant-assisted co-precipitation can lead to smaller crystallite sizes (e.g., 16.26 nm) and higher surface areas for doped ceria compared to non-surfactant methods ajchem-a.com.

The application of external fields during precipitation can influence the growth behavior and morphology of crystalline materials. Studies on this compound hydrate (B1144303) precipitation under external magnetic fields have shown significant effects. In the absence of a magnetic field, rod-like and plate-like particles with smaller sizes are typically formed. However, applying a magnetic field, particularly at higher intensities (e.g., 0.6 T), can lead to the formation of significantly larger, extremely big rod-like particles (average size of 12.47 µm) researchgate.net. This indicates that magnetic field intensity plays a crucial role in promoting rapid grain growth.

Table 2: Co-precipitation, Template-Assisted, and External Field Assisted Synthesis of this compound and Derivatives

| Method | Precursor/Reactant | Additives/Templates/Fields | Key Parameters | Resulting Morphology | Particle Size Range | Surface Area (m²/g) | Reference |

| Co-precipitation | Cerium salts + Oxalic acid | Variable conditions (pH, concentration, addition rate) | Not specified | Bulky stars, flower-like crystallites, thin sheets | Not specified | Not specified | researchgate.net |

| Co-precipitation | Cerium nitrate, Cobalt nitrate + Ammonia | Aging temperature, Co concentration | Variable | Granular and/or columnar CeO₂ | 8.05–13.47 nm | Not specified | scirp.org |

| Template-Assisted Precip. | Cerium nitrate | CTAB (surfactant), NH₄OH, EDA | Ce³⁺:CTAB ratio 1:0.6, pH 11.4, Calcination 550 °C | Nanocrystalline CeO₂ | 3–5 nm | 159.5 | jst.vn |

| Surfactant-Assisted Co-Prec. | Ca-doped Ce(NO₃)₃ + NH₄(C₂O₄) | CTAB (surfactant) | Not specified | Ca-doped CeO₂ (CDC-CTAB) | 16.26 nm | 56.72 | ajchem-a.com |

| Co-precipitation | Cerium nitrate + Potassium carbonate | Temperature control | Variable | Spherical CeO₂ (less agglomeration at higher temp) | 40–80 nm | Not specified | scielo.org.mx |

| Precipitation | This compound hydrate | Magnetic field (0, 0.1, 0.3, 0.6 T) | Not specified | Rod-like, plate-like (no field); Extremely big rod-like (0.6 T) | Smaller (no field); ~12.47 µm (0.6 T) | Not specified | researchgate.net |

| Template-Directed Synth. | Cerium precursors | Electrospun PMMA polymer templates | Not specified | Microsized CeO₂ tubes | ~5 nm (crystallite) | Not specified | beilstein-journals.org |

Nanostructured this compound Synthesis and Morphology Control

The synthesis of this compound and its derivatives at the nanoscale is paramount for enhancing properties such as surface area, reactivity, and quantum confinement effects. Various bottom-up approaches are employed to achieve precise control over nanoparticle size and morphology.

Surfactants play a critical role in stabilizing nanoparticles, controlling their growth, and preventing aggregation. In emulsion-based synthesis, surfactants create micro- or nano-reactors within which the reaction occurs. For cerium oxide synthesis derived from this compound precursors, surfactant-assisted methods using systems like AOT/lecithin/iso-octane/water have been used to produce this compound nanoflakes rsc.org. The choice of surfactant can significantly impact the resulting ceria's surface area and thermal stability; for example, DDAB has been shown to yield ceria with higher thermal stability compared to AOT or DDAB+Brij 35 mixtures acs.org. Surfactant-assisted precipitation methods, such as using CTAB, can yield nanostructured ceria with various morphologies like spherical nanoparticles and nanorods researchgate.net.

Microemulsions and reverse micelles are highly organized supramolecular structures that act as nanoreactors, enabling the synthesis of monodisperse nanoparticles with controlled sizes. In these systems, aqueous solutions of reactants are dispersed as tiny droplets within an oil phase, stabilized by surfactants and often co-surfactants core.ac.ukmdpi.com. For this compound synthesis, reverse micellar routes using cerium (III) salts and oxalic acid have yielded spherical this compound particles with sizes as small as 4–6 nm core.ac.ukias.ac.inresearchgate.net. The subsequent thermal decomposition of these nanoscale oxalate precursors leads to cerium oxide nanoparticles and sometimes nanorods core.ac.ukias.ac.in. The composition of the microemulsion system, including the type and concentration of surfactants, co-surfactants, and the water-to-surfactant ratio (W₀), allows for fine-tuning of particle size and morphology mdpi.comnih.gov. For instance, varying co-surfactants can lead to particle size reduction, and increasing surfactant concentration generally results in smaller particles by increasing the number of nanoreactors mdpi.com.

Table 3: Microemulsion and Reverse Micellar Synthesis Routes for this compound and Derived Nanomaterials

| Method | Surfactant/Co-surfactant | Solvent System | Key Parameters | Resulting Morphology (Precursor/Oxide) | Particle Size Range (Precursor/Oxide) | Surface Area (m²/g) | Reference |

| Microemulsion | AOT, DDAB, DDAB + Brij 35 | Heptane | Not specified | Almost-agglomerate-free nanosized crystallites (CeO₂) | 6–13 nm (CeO₂) | Up to 250 | acs.org |

| Reverse Micellar | AOT/Lecithin | Iso-octane/H₂O | Polymer additives (P123, 17R4, PVP) | Nanoflakes (CeOX) → Spherical CeONP | Not specified / ~14.28–28.56 nm (CeONP) | Not specified | rsc.org |

| Reverse Micellar | Not specified | Not specified | Not specified | Spherical particles (Ce₂(C₂O₄)₃) → Nanoparticles/Nanorods (CeO₂) | 4–6 nm (Ce₂(C₂O₄)₃) / 10 nm, 7nm×30nm (CeO₂) | Not specified | core.ac.ukias.ac.in |

| Microemulsion | Triton X-100, 2-propanol | Cyclohexane | Not specified | Cubic fluorite structure CeNPs | ~4 nm (CeNPs) | Not specified | mdpi.com |

| Microemulsion | Surfactant, Co-surfactant | Oil phase, Aqueous medium | Temperature, capping agents, pH, W₀ value | Controlled size and structure (CeNPs) | 2–21 nm (CeNPs) | Not specified | nih.gov |

| Microemulsion | Surfactant (e.g., TritonX-100) | Water, Organic solvent | Not specified | Ceria nanocubes | 8–20 nm | Not specified | rsc.org |

| Microemulsion | Surfactant-free nanostructured low-water solvents | Water/Propanediol/Octanol ternary solvent | Variation in reagent concentration and solvent composition | Controlled morphology of this compound powder | Not specified | Not specified | researchgate.net |

| Combined Homog. Precip. + Microemulsion | Not specified | Not specified | Not specified | CeO₂ nanoparticles with good monodispersity and narrow size distribution | Not specified | Not specified | researchgate.net |

Compound List

this compound (Ce₂(C₂O₄)₃)

this compound hydrate (Ce₂(C₂O₄)₃·nH₂O)

this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O)

Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

Cerium chloride (CeCl₃)

Cerium oxide (CeO₂) / Ceria

Calcium oxalate

Thorium oxalate

Vanadyl oxalate (VOC₂O₄)

Zirconium oxalate

Zinc oxalate

Tin dioxide (SnO₂)

Zirconia (ZrO₂)

Zinc oxide (ZnO)

Samarium-doped Ceria (Sm-doped CeO₂)

Calcium-doped Ceria (Ca-doped CeO₂)

Barium Cerate (BaCeO₃)

Uranium oxide (UO₂)

Gadolinium-doped Ceria (Gd-doped CeO₂)

Ammonium cerium (III) nitrate

Ammonium oxalate

Ethylene glycol

Isopropanol

Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT)

Di-n-didodecyldimethylammonium bromide (DDAB)

Brij 35

N-dodecyltrimethylammonium bromide (DTAB)

Cetyltrimethylammonium bromide (CTAB)

Polyvinylpyrrolidone (PVP)

Triton X-100

Lecithin

Heptane

Iso-octane

Cyclohexane

Propanediol

Octanol

Ethylene diamine (EDA)

Ammonia (NH₃)

Potassium carbonate (K₂CO₃)

Urea

Hydrogen peroxide (H₂O₂)

Oxalic acid (H₂C₂O₄)

Oxamic acid

Sodium hydroxide (B78521) (NaOH)

Ammonium bicarbonate

Cerium 2-ethylhexanoate (B8288628)

Polymethyl methacrylate (B99206) (PMMA)

Gel-Based Synthesis of this compound Crystals

Gel-based synthesis provides a controlled environment for crystal growth, effectively mitigating issues associated with rapid precipitation and facilitating the formation of high-quality single crystals. This method typically involves the diffusion of reactant solutions into a gel matrix, which slows down reaction kinetics and limits mass transport, thereby promoting uniform nucleation and growth researchgate.netias.ac.in.

The gel medium, commonly silica-based, acts as a porous scaffold. By incorporating one reactant, such as oxalic acid, into the gel and allowing a solution of another reactant, like cerium nitrate, to diffuse through it, controlled precipitation and crystallization of this compound occur ias.ac.inniscpr.res.in. The morphology and size of the resulting this compound crystals are highly sensitive to various parameters within the gel system, including:

Gel Properties: Gel density and pH can influence crystal growth characteristics niscpr.res.in.

Reactant Concentration: The concentration of both the cerium salt and the precipitating agent (oxalic acid) plays a critical role in determining crystal size and morphology. Lower concentrations of Ce(III) have been shown to yield smaller crystals with reduced shape anisotropy and improved size homogeneity acs.org.

Acidity of Feed Solution: The acidity of the diffusing solution, particularly the concentration of acids like nitric acid, significantly impacts crystal habit. For instance, varying concentrations of HNO₃ have been reported to yield needle-shaped, thin hexagonal, or well-developed this compound crystals ias.ac.inniscpr.res.in.

Utilizing a single diffusion gel technique, researchers have successfully grown highly transparent single crystals of this compound with well-defined hexagonal morphology, reaching dimensions of approximately 3 mm × 2 mm × 1 mm over a period of two weeks core.ac.uk. Optimized conditions for growing cerium neodymium oxalate single crystals in silica (B1680970) gel involved a gel density of 1.03 g/cm³, a pH of 6, 1M oxalic acid, a 0.1M rare earth solution, and a feed solution with HNO₃ in a 3:2 ratio niscpr.res.in.

Table 1: Gel-Based Synthesis Parameters and Crystal Characteristics of this compound

| Parameter | Variation/Condition | Observed Crystal Characteristics | Reference |

| Gel Medium | Silica gel | Controlled crystal growth | ias.ac.inniscpr.res.in |

| Reactant Diffusion | Ce(NO₃)₃ into gel with oxalic acid | Formation of this compound crystals | ias.ac.in |

| Acidity (Feed Solution) | 30% HNO₃ | Long needle-shaped crystals | ias.ac.in |

| Acidity (Feed Solution) | 50% HNO₃ | Thin hexagonal crystals | ias.ac.in |

| Acidity (Feed Solution) | 100% HNO₃ | Well-developed crystals | ias.ac.in |

| Gel Density | 1.03 g/cm³ | Optimal for cerium neodymium oxalate quality | niscpr.res.in |

| pH (Gel) | 6 | Optimal for cerium neodymium oxalate quality | niscpr.res.in |

| Oxalic Acid Conc. | 1 M | Optimal for cerium neodymium oxalate quality | niscpr.res.in |

| Ce(III) Concentration | 0.01 M (vs. 0.06 M) | Smaller shape anisotropy, better homogeneity | acs.org |

| Doping (Sm³⁺) | 0.1 mol% (approx. 0.83 atomic %) | Transparent single crystals, average size 3 mm × 2 mm × 1 mm, hexagonal | core.ac.uk |

| Doping (Pr³⁺) | 10-20% | Evaluated energy transfer, optical properties | ias.ac.in |

Doping and Functionalization Strategies for this compound Frameworks

The inherent properties of this compound can be significantly modified and enhanced through doping with other elements or by integrating organic ligands to form hybrid materials. These strategies aim to create novel functionalities, such as improved luminescence, tailored catalytic activity, or specific electronic properties.

Lanthanide Doping in this compound Architectures

This compound serves as a promising host matrix for various lanthanide ions, leveraging the unique electronic transitions of these ions to impart or enhance luminescent properties. By substituting some Ce³⁺ ions with other trivalent lanthanides, such as Sm³⁺, Eu³⁺, or Pr³⁺, researchers can create phosphors with specific emission wavelengths and intensities.

Luminescence Enhancement: Doping with lanthanide ions like Sm³⁺ has been shown to result in optically active ions within the this compound matrix, leading to strong orange-red emission, with a peak emission at 595 nm core.ac.uk.

Energy Transfer Mechanisms: The study of Pr³⁺-doped this compound crystals has revealed energy transfer processes from Ce³⁺ (sensitizer) to Pr³⁺ (activator). This transfer is supported by the overlap between the emission spectra of Ce³⁺ and the absorption spectra of Pr³⁺ at specific wavelengths ias.ac.in. The efficiency of this energy transfer can be influenced by the concentration of the dopant ions ias.ac.in.

Property Modification: While not directly this compound, studies on other cerium-based materials indicate that lanthanide doping can alter the host lattice and electronic structure. For instance, Eu³⁺ doping in ceria can lead to characteristic emission bands mdpi.com, and co-doping with Eu³⁺ in YAG:Ce nanoparticles can sometimes decrease the emission intensity of Ce³⁺ due to changes in oxidation states researchgate.net.

Table 2: Lanthanide Doping in this compound and Related Systems

| Dopant Ion | Host Material (or related) | Observed Effect/Property | Key Wavelengths/Parameters | Reference |

| Sm³⁺ | This compound | Optically active ions, strong orange-red emission | Peak emission at 595 nm | core.ac.uk |

| Pr³⁺ | This compound | Energy transfer from Ce³⁺ to Pr³⁺, evaluated quantum efficiency, energy transfer probabilities | Overlap at 478 nm (Ce³⁺ emission) & 484 nm (Pr³⁺ absorption) | ias.ac.in |

| Eu³⁺ | Lanthanide oxalates | Typical luminescence spectra for Eu(III) | Bands at 592, 615, 650, 695 nm (⁵D₀ → ⁷F<0xE1><0xB5><0xA3>) | nih.gov |

| Tb³⁺ | Lanthanide oxalates | Characteristic emission bands | 488 nm (⁵D₄–⁷F₆), 544 nm (⁵D₄–⁷F₅), 583, 619 nm | nih.gov |

| Eu³⁺ | YAG:Ce nanoparticles | Can decrease Ce³⁺ emission intensity (attributed to Ce³⁺→Ce⁴⁺ oxidation) | N/A | researchgate.net |

Organic Ligand Integration and Hybrid this compound Composites

The integration of organic ligands with this compound structures leads to the formation of hybrid materials, often metal-organic frameworks (MOFs) or coordination polymers, which exhibit synergistic properties derived from both inorganic and organic components. These hybrids can offer enhanced surface area, tailored porosity, and novel catalytic or sensing capabilities.

Coordination Polymers: Cerium can form coordination polymers with organic ligands, where oxalate can act as a bridging ligand. For instance, cerium has been coordinated with pyridine-2,4,6-tricarboxylate (PTC), and PTC has been used in conjunction with other ligands like oxalate to form extended cerium networks rsc.org.

Hybrid Materials: The concept of inorganic-organic hybrids extends to cerium-based systems. For example, cerium phosphonate (B1237965) nanostructured hybrid spheres have been prepared using phosphonic acid-based organic molecules, resulting in high surface area materials with potential for sensing applications acs.org. Oxalate can also serve as a secondary ligand in lanthanide tetraphosphonate frameworks, contributing to their structure and luminescence acs.org.

Mixed-Ligand Systems: this compound formates have been reported, indicating the possibility of incorporating multiple organic functionalities into cerium frameworks, expanding the design space for functional materials sci-hub.boxox.ac.uk.

Scalability and Process Optimization in this compound Material Production

While laboratory-scale synthesis methods for this compound are well-established, scaling up production for industrial applications presents several challenges. Optimizing processes for cost-effectiveness, yield, purity, and consistent morphology at larger scales is an ongoing area of research.

Precursor Role and Decomposition: this compound hydrate is recognized as a valuable precursor for the synthesis of cerium oxide (ceria) due to its significant mass loss upon decomposition, low cost, and ease of synthesis xray.cz. Methods like hydrothermal decomposition of metal oxalates are considered clean, flexible, and possess potential for scale-up xray.cz. Thermal decomposition of oxalate precursors is also used to produce cerium oxide nanostructures with controlled morphologies researchgate.netresearchgate.netresearchgate.net.

Process Optimization:

Precipitation Control: The precipitation of this compound from cerium nitrate and oxalic acid solutions can be optimized by controlling reaction parameters such as temperature, concentration, acidity, and the method of reactant addition. These factors directly influence the morphology of the this compound product, which in turn affects the properties of the derived cerium oxide researchgate.netresearchgate.net. For instance, using lower concentrations of Ce(III) can lead to more homogeneous particle sizes and reduced shape anisotropy acs.org.

Homogeneous Precipitation: Developing routes for homogeneous precipitation, such as those based on the thermal decomposition of oxamic acid, is crucial for obtaining crystalline materials, including monocrystals, which are difficult to achieve via rapid precipitation acs.org.

Solvent Systems: The choice of solvent system can also impact morphology control. Nanostructured low-water solvents have shown potential for controlling this compound morphology without the need for surfactants researchgate.net.

Scalability Challenges: Similar to other oxalate precursors, scaling up the production of high-purity this compound to meet industrial demands can be technically and economically challenging. Ensuring consistent quality and morphology across larger batches requires careful process engineering and optimization samaterials.com.

The ability to control this compound synthesis through advanced methods like gel-based techniques and to functionalize it via doping or organic ligand integration, coupled with ongoing efforts in process optimization for scalability, highlights its importance as a versatile precursor for advanced cerium-based materials.

Compound List:

this compound

this compound decahydrate

Cerium neodymium oxalate

Cerium phosphonate

Cerium formate (B1220265)

Cerium pyridine-2,4,6-tricarboxylate

Lanthanide oxalates

Europium oxalate

Terbium oxalate

Samarium oxalate

Praseodymium oxalate

Lanthanide tetraphosphonates

Sophisticated Structural Elucidation and Crystallographic Analyses of Cerium Oxalate Compounds

Advanced Diffraction Techniques for Cerium Oxalate (B1200264) Structure Determination

Diffraction techniques are the cornerstone of solid-state structural analysis, providing direct information about the periodic arrangement of atoms in a crystalline lattice. For cerium oxalate, a multi-technique approach involving single-crystal X-ray diffraction, powder X-ray diffraction, and electron diffraction is necessary to characterize different forms of the material, from large single crystals to nanocrystalline powders.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic structure of crystalline materials. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a complete three-dimensional model of the electron density, and thus the atomic positions, can be resolved with high precision. aps.org This technique requires the growth of high-quality single crystals, which for this compound hydrates can be achieved using methods like the single diffusion gel technique. researchgate.net

Research on single crystals of this compound decahydrate (B1171855) has successfully determined its crystal system and unit cell parameters. The compound crystallizes in the monoclinic system, a finding that provides the fundamental framework for its detailed structural description. researchgate.net The lattice parameters obtained from SC-XRD are crucial for identifying specific phases and understanding the structural relationships within this family of compounds.

While single-crystal XRD is powerful, many materials, including this compound, are often synthesized as polycrystalline powders. mdpi.com Powder X-ray diffraction (PXRD) is the primary technique for the structural analysis of such samples. gsconlinepress.com In PXRD, a beam of X-rays is scattered by a sample containing a vast number of randomly oriented crystallites, producing a characteristic diffraction pattern of intensity versus diffraction angle. youtube.com This pattern serves as a fingerprint for phase identification and can be used for more detailed structural analysis through the Rietveld refinement method. gsconlinepress.comgsconlinepress.com

The Rietveld method is a powerful analytical procedure that refines a theoretical structural model by fitting it to the experimental PXRD data. lc3.ch This allows for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis in multi-phase samples. For this compound decahydrate, PXRD patterns have been successfully indexed and refined, confirming the monoclinic structure with the space group P21/c. researchgate.net The quality of the Rietveld fit is assessed by numerical indicators such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (GOF) parameter. researchgate.net Studies on solid solutions, such as (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·10H₂O, utilize PXRD and Rietveld refinement to track the systematic changes in lattice parameters as a function of composition. researchgate.net

When this compound is produced as nanocrystals or in microcrystalline form, conventional X-ray diffraction techniques may be inadequate due to insufficient sample size. In such cases, electron diffraction (ED) offers a significant advantage. nih.gov Because electrons interact much more strongly with matter than X-rays, it is possible to obtain diffraction data from crystals as small as a few tens of nanometers. nih.gov

Three-dimensional electron diffraction (3D ED), also known by terms such as MicroED or Automated Diffraction Tomography (ADT), is a revolutionary technique for ab initio structure determination from single nano- or micron-sized crystals. nih.govscienceopen.comresearchgate.net The method involves collecting a series of electron diffraction patterns as the crystal is rotated, which are then combined to reconstruct the 3D reciprocal lattice. nih.govscienceopen.com This allows for the determination of unit cell parameters and the solution of complex crystal structures from samples that would be intractable by X-ray methods. scienceopen.comescholarship.org While specific applications of 3D ED to this compound are not widely documented, the technique is ideally suited for characterizing this compound precipitates, which are often nanocrystalline, and for resolving ambiguities in multiphase powder samples. nih.govscienceopen.com

Spectroscopic Investigations of this compound Coordination Environments

While diffraction methods reveal long-range atomic order, spectroscopic techniques provide critical information about the local chemical environment, such as oxidation states, coordination numbers, and bonding.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the oxidation state and local coordination geometry of a specific absorbing atom. researchgate.netnih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, analyzing the Ce L₃-edge XANES spectrum is particularly powerful for determining the oxidation state of the cerium ion. researchgate.net The energy and features of the absorption edge are highly sensitive to the electronic configuration of the cerium atom. In this compound, the cerium is expected to be in the +3 oxidation state (Ce(III)). High-Energy Resolution Fluorescence-Detected XAS (HERFD-XAS) provides spectra with sharper features, enabling a clear and unambiguous identification of Ce(III) by comparing the experimental spectrum to reference standards. researchgate.netnih.gov The EXAFS region of the spectrum contains information about the local atomic environment around the cerium atom, allowing for the determination of bond distances and coordination numbers to the surrounding oxygen atoms of the oxalate ligands and water molecules.

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for probing the local structure and dynamics in crystalline and amorphous materials. youtube.com By studying the magnetic properties of atomic nuclei, ssNMR can distinguish between crystallographically inequivalent atoms and provide information on internuclear distances and molecular motion. copernicus.org

While extensive ssNMR studies have been performed on analogous metal oxalates like calcium oxalate, the application to this compound presents specific challenges. copernicus.orgnih.gov The Ce(III) ion is paramagnetic, which can lead to significant broadening and shifting of NMR signals for nearby nuclei, complicating spectral interpretation. However, advanced ssNMR techniques could still provide valuable insights. For instance, ¹³C MAS (Magic Angle Spinning) NMR could be used to study the local environment of the oxalate carbon atoms, providing information on the C-O bonding and coordination to the cerium ion. acs.orgresearchgate.net Similarly, ¹H MAS NMR could probe the structure and dynamics of the water molecules within the hydrated phases. copernicus.org Despite the challenges, ssNMR remains a potentially valuable tool for a complete "NMR crystallography" investigation of this compound, complementing the structural information obtained from diffraction techniques. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for this compound Ligand Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the chemical bonding and ligand interactions within this compound. ceriumlabs.comceriumlabs.com These methods measure the vibrational modes of molecules and solids, providing a characteristic "fingerprint" of the compound. ceriumlabs.comceriumlabs.com

In the analysis of this compound and its precursors, FTIR spectroscopy reveals distinct absorption bands that correspond to the vibrations of the oxalate ligand and its coordination to the cerium ion. A broad absorption band is typically observed in the high-frequency region (around 3400 cm⁻¹) corresponding to the O-H stretching vibrations of water molecules present in the hydrated forms of this compound. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate groups (COO) of the oxalate ligand are prominent in the 1600-1300 cm⁻¹ region. researchgate.netresearchgate.net Specifically, a strong band around 1620-1630 cm⁻¹ is often assigned to the C=O stretching vibration, while bands near 1365 cm⁻¹ and 1317 cm⁻¹ are attributed to the symmetric stretching of C-O and C-C bonds. researchgate.net The interaction between the cerium ion and the oxalate ligand is evidenced by bands in the lower frequency region; for instance, a band around 800 cm⁻¹ can be attributed to the Ce-O bond. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the C-C bond of the oxalate anion. ceriumlabs.comconicet.gov.ar For metal oxalates, the Raman spectra often show a strong band corresponding to the symmetric C-O stretching vibration. qut.edu.auqut.edu.au The C-C stretching vibration in oxalate minerals typically appears in the 800-910 cm⁻¹ range. qut.edu.au The fact that certain vibrational modes are exclusively observed in either the IR or Raman spectrum can provide insight into the local symmetry of the oxalate ligands within the crystal structure. conicet.gov.ar For example, in some metal oxalates with a center of symmetry, the IR and Raman spectra are mutually exclusive, which is indicative of a bidentate coordination of the oxalate ligand. qut.edu.au

Table 1: Characteristic Vibrational Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3400 | ν(O-H) of water | FTIR | researchgate.netresearchgate.net |

| 1620-1630 | ν(C=O) asymmetric stretching | FTIR | researchgate.netconicet.gov.ar |

| 1468-1489 | ν(C-O) stretching | Raman | qut.edu.au |

| 1317-1365 | ν(C-O) + ν(C-C) symmetric stretching | FTIR | researchgate.net |

| 860-904 | ν(C-C) stretching | Raman | qut.edu.au |

| ~800 | ν(Ce-O) | FTIR | researchgate.net |

| 505-596 | O-C-O bending modes | Raman | qut.edu.au |

UV-Vis Absorption Spectroscopy for this compound

UV-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within this compound. The absorption spectrum of this compound typically displays prominent peaks in the ultraviolet region. A characteristic absorption peak observed for all samples is around 254 nm, which is attributed to the presence of the oxalate group. researchgate.net In addition to this, the spectrum for this compound often shows a shoulder at approximately 294 nm. researchgate.net This latter feature is due to the 4f-5d electronic transition of the Ce³⁺ ion. researchgate.netresearchgate.net The intensity of these absorption peaks can be influenced by factors such as the concentration of dopants when this compound is mixed with other rare-earth ions. researchgate.netias.ac.in For instance, in studies of praseodymium-doped this compound, the intensity of absorption peaks was found to increase up to a certain dopant concentration, after which it decreased due to concentration quenching. researchgate.netias.ac.in

Table 2: UV-Vis Absorption Peaks for this compound

| Wavelength (nm) | Assignment | Reference |

|---|---|---|

| ~254 | Oxalate group transition | researchgate.net |

| ~294 | 4f-5d transition of Ce³⁺ | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for this compound Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within a material. ceriumlabs.com It is particularly crucial for analyzing materials like cerium compounds, where cerium can exist in multiple oxidation states, primarily +3 and +4. thermofisher.com

When analyzing cerium compounds, the Ce 3d region of the XPS spectrum is of primary interest. This region is complex due to spin-orbit splitting and final-state effects, resulting in multiple peaks even for a single oxidation state. thermofisher.comresearchgate.net The spectrum for Ce(IV) oxide (CeO₂) is characterized by six prominent peaks, often labeled v, v'', v''', u, u'', and u'''. researchgate.net The peak labeled u''' at approximately 917 eV is a distinctive feature of the Ce⁴⁺ state and is absent in the spectrum of Ce³⁺ compounds. thermofisher.com The Ce³⁺ spectrum, on the other hand, shows four peaks, typically labeled v₀, v', u₀, and u'. researchgate.net

By de-convoluting the complex Ce 3d spectrum and integrating the areas of the peaks corresponding to each oxidation state, the relative concentration of Ce³⁺ and Ce⁴⁺ can be quantified. researchgate.netresearchgate.net This analysis is vital for understanding the properties of this compound and its decomposition products, such as ceria (CeO₂), as the ratio of Ce³⁺/Ce⁴⁺ significantly influences their catalytic and redox properties. It has been noted that XPS analysis, being highly surface-sensitive and performed under high vacuum, may sometimes indicate a higher concentration of Ce³⁺ due to surface reduction, highlighting the importance of complementing XPS with other bulk-sensitive techniques. researchgate.net

Table 3: Key XPS Features for Cerium Oxidation States

| Oxidation State | Characteristic Feature | Binding Energy (approx. eV) | Reference |

|---|---|---|---|

| Ce⁴⁺ | u''' satellite peak | 917 | thermofisher.com |

| Ce³⁺ | Absence of u''' peak | N/A | thermofisher.com |

| Ce⁴⁺ | Multiple peaks (v, v'', v''', u, u'', u''') | 882 - 917 | researchgate.net |

| Ce³⁺ | Multiple peaks (v₀, v', u₀, u') | 880 - 905 | researchgate.net |

Electron Microscopy for Morphological and Nanoscale Characterization of this compound

Electron microscopy techniques are indispensable for visualizing the morphology and crystal structure of this compound at the micro- and nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) of this compound Nanostructures

High-Resolution Transmission Electron Microscopy (HRTEM) provides detailed structural information at the atomic level. In the study of materials derived from this compound precursors, such as ceria nanoparticles, HRTEM images reveal the high crystallinity of the nanostructures. researchgate.net These images can display the lattice fringes of the nanocrystals, which are the visual manifestation of the crystallographic planes. researchgate.net The spacing between these fringes can be measured and correlated with the known d-spacings from X-ray diffraction (XRD) data to confirm the crystal structure. For example, selected area electron diffraction (SAED) patterns obtained during HRTEM analysis can show diffraction rings corresponding to specific crystal planes like (200), (220), and (311), confirming the cubic structure of ceria formed from the oxalate precursor. researchgate.net

Scanning Electron Microscopy (SEM) for this compound Morphologies

Scanning Electron Microscopy (SEM) is a powerful technique for studying the surface topography and morphology of materials. azooptics.comazom.comnih.gov SEM analysis of this compound has revealed a variety of morphologies depending on the synthesis conditions. Studies have shown that this compound can form particles with distinct shapes, such as uniform rods and plates. researchgate.netdevagirijournals.com For example, this compound synthesized by a precipitation method has been observed to form rod-like structures. devagirijournals.com The application of an external magnetic field during synthesis has been shown to significantly influence the growth behavior and morphology, leading to the formation of larger, rod-like and plate-like particles. researchgate.net SEM is also used to characterize the morphology of nanoparticles derived from this compound precursors, which have been observed to have shapes ranging from pseudo-spherical to uniform rods. researchgate.net

Transmission Electron Microscopy (TEM) for this compound Nanostructures

Transmission Electron Microscopy (TEM) is used to obtain detailed information about the size, shape, and internal structure of nanomaterials. nih.govnih.gov TEM analysis of this compound and its derivatives confirms the formation of nanoscale structures. For this compound hydrate (B1144303) particles, TEM has been used alongside SEM to investigate their growth behavior, showing that smaller rod-like and plate-like particles form in the absence of an external magnetic field. researchgate.net When this compound is used as a precursor to synthesize ceria (CeO₂) nanoparticles, TEM images show that the resulting particles can have a uniform size and spherical morphology, with average sizes often below 10 nm. researchgate.netresearchgate.net This technique is crucial for confirming that the thermal decomposition of the oxalate precursor is an effective method for producing homogeneous rare earth oxide nanocrystals. researchgate.net

Table 4: Morphological and Nanoscale Characteristics of this compound from Electron Microscopy

| Technique | Observed Feature | Description | Reference(s) |

|---|---|---|---|

| SEM | Rod-like morphology | Uniform rods formed via precipitation. | researchgate.netdevagirijournals.com |

| SEM | Plate-like morphology | Observed in conjunction with rods, influenced by magnetic fields. | researchgate.net |

| TEM | Nanoparticle size/shape | Spherical nanoparticles with average sizes of 8-12 nm. | researchgate.net |

| TEM | Nanostructure | Investigation of rod-like and plate-like particle growth. | researchgate.net |

| HRTEM | Crystallinity | Lattice fringes confirming high crystallinity of derived nanoparticles. | researchgate.net |

| SAED | Crystal Structure | Diffraction patterns confirming cubic fluorite structure. | researchgate.net |

Thermal Decomposition Pathways and Phase Transitions in this compound Materials

The thermal decomposition of this compound is a multi-stage process involving dehydration, decomposition of the anhydrous salt, and the formation of cerium oxide. The specific pathways and transition temperatures are critically influenced by factors such as the atmosphere and heating rate. Advanced analytical techniques provide detailed insights into these complex transformations.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. slideshare.netwikipedia.org

The thermal decomposition of hydrated this compound, typically cerium(III) oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O), generally proceeds in distinct steps. researchgate.netakjournals.com Some studies have also identified a hydrated form with 13 water molecules, which shows an initial event corresponding to the loss of adsorbed water before the main dehydration steps. osti.govresearchgate.net

The process can be summarized in the following stages:

Dehydration: The first stage involves the removal of water of hydration. This is an endothermic process, as indicated by DTA curves, and occurs in one or more steps depending on the specific hydrate and experimental conditions. researchgate.netakjournals.comosti.gov For this compound decahydrate, this multi-step water loss typically begins at temperatures around 100°C and is complete by approximately 250°C. researchgate.netresearchgate.netegyankosh.ac.in The total weight loss in this stage corresponds to the removal of all water molecules. akjournals.com

Decomposition of Anhydrous Oxalate: Following dehydration, the now anhydrous this compound decomposes into cerium oxide. researchgate.netdevagirijournals.com This step is marked by a significant weight loss on the TGA curve and is typically an exothermic process, as shown by a sharp peak in the DTA curve. akjournals.com The decomposition starts around 275-300°C. akjournals.com The process involves the breakdown of the oxalate group and the oxidation of cerium(III) to cerium(IV), forming cerium dioxide (CeO₂) as the final stable product in an oxidizing atmosphere. devagirijournals.comxml-journal.net

The table below summarizes the typical thermal events observed during the decomposition of this compound decahydrate in an air or inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA) | Reaction |

|---|---|---|---|---|

| Dehydration | ~100 - 250 | ~25.6 | Endothermic | Ce₂(C₂O₄)₃·10H₂O → Ce₂(C₂O₄)₃ + 10H₂O |

| Anhydrous Oxalate Decomposition | ~275 - 400 | ~38.2 | Exothermic | Ce₂(C₂O₄)₃ + O₂ → 2CeO₂ + 6CO |

Note: The exact temperatures and mass loss percentages can vary based on factors like heating rate and atmospheric conditions. The data presented is a representative summary from multiple sources. researchgate.netakjournals.comresearchgate.net

In-Situ X-ray Diffraction Studies of this compound Phase Transformations

In-situ, or high-temperature, X-ray diffraction (XRD) provides real-time crystallographic information as the material is heated, offering a direct view of phase transformations during thermal decomposition.

Studies employing in-situ XRD reveal the structural evolution from crystalline this compound to crystalline cerium dioxide. lookchem.com The process typically involves the following transformations:

Initially, the XRD pattern corresponds to the crystalline structure of the hydrated this compound, which is typically monoclinic. researchgate.net

Upon heating, the diffraction peaks corresponding to the hydrated oxalate phase diminish and disappear as the water of hydration is removed.

There is often an intermediate temperature range where the material becomes amorphous or poorly crystalline. lookchem.com This occurs after the dehydration stage and before the formation of the final oxide phase.

As the temperature increases further into the decomposition range of the anhydrous oxalate, new diffraction peaks begin to appear. These peaks correspond to the formation of cerium dioxide (CeO₂). xml-journal.netxray.cz The final product, cerianite, has a cubic fluorite structure. researchgate.net

High-temperature powder XRD has been used to follow the growth of CeO₂ crystallites from the oxalate precursor. lookchem.com These studies show that the final crystallite size of the cerium dioxide can be influenced by the morphology of the original oxalate crystals. lookchem.comnih.gov For a given heating cycle, thinner original oxalate microcrystals tend to result in smaller CeO₂ nanocrystals after calcination. nih.gov The change in crystallite size as a function of temperature can be monitored, showing a gradual increase as the material is held at higher temperatures. lookchem.com

Kinetic Analysis of this compound Thermal Decomposition

The kinetic analysis of thermal decomposition data obtained from TGA provides quantitative insights into the reaction mechanisms and the energy barriers associated with each step. The activation energy (Ea), which is the minimum energy required to initiate the reaction, is a key parameter determined from this analysis. Various mathematical models, including isoconversional methods (like Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO)) and model-fitting methods (like Coats-Redfern), are employed to analyze the kinetic data. devagirijournals.comtaylorandfrancis.com

The thermal decomposition of this compound is a multistep kinetic process. devagirijournals.comresearchgate.net Kinetic analysis is typically performed separately for the two main stages: dehydration and the decomposition of the anhydrous oxalate.

Dehydration Stage: The activation energy required for the removal of water molecules is significantly lower than that for the subsequent decomposition of the oxalate. Reported values for the dehydration of this compound decahydrate are in the range of 43-78 kJ/mol. akjournals.comdevagirijournals.com

Anhydrous Oxalate Decomposition Stage: The decomposition of the anhydrous this compound to form cerium dioxide is the more energy-intensive step. The activation energy for this process is considerably higher, with reported values typically ranging from 112 to 128 kJ/mol. akjournals.comdevagirijournals.com

The best-fit reaction mechanism can also be identified using these methods. For the decomposition of this compound, mechanisms such as first-order reaction (F1) and various Avrami-Erofeev nucleation and growth models (A2, A3, A4) have been identified as fitting the experimental data well. devagirijournals.com

The table below presents a summary of kinetic parameters for the thermal decomposition of this compound as reported in various studies.

| Decomposition Stage | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Dehydration | KAS | 43.67 | devagirijournals.com |

| Dehydration | FWO | 43.00 | devagirijournals.com |

| Dehydration | Various TG/DTA Methods (Average) | 78.2 | akjournals.com |

| Anhydrous Oxalate Decomposition | KAS | 128.27 | devagirijournals.com |

| Anhydrous Oxalate Decomposition | FWO | 127.8 | devagirijournals.com |

| Anhydrous Oxalate Decomposition | Various TG/DTA Methods (Average) | 112.6 | akjournals.com |

The self-generated gaseous atmosphere within the crucible can also influence the heat transfer and reaction kinetics, highlighting the complexity of interpreting multistage decomposition schemes. taylorandfrancis.com

Mechanistic Investigations of Cerium Oxalate Reactivity and Transformation Pathways

Redox Chemistry and Oxidation States of Cerium within Oxalate (B1200264) Systems

Cerium is unique among the lanthanide series for its ability to readily exist in two principal oxidation states: trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) wikipedia.orgmdpi.com. The tetravalent state is particularly stable in aqueous and coordination chemistry, distinguishing cerium from its congeners wikipedia.orgmdpi.com. In aqueous solutions, cerium(IV) species typically display an orange-yellow hue, attributed to ligand-to-metal charge transfer transitions wikipedia.org. This capacity for facile oxidation and reduction allows cerium to cycle between its +3 and +4 states, a phenomenon observed in catalytic systems like the Belousov-Zhabotinsky reaction wikipedia.org.

As an oxidizing agent, cerium(IV) can react with various species, including the oxidation of hydrochloric acid to chlorine gas wikipedia.org. Conversely, cerium(IV) readily undergoes reduction to cerium(III) in redox reactions vaia.com. Research has also explored cerium complexes in lower oxidation states, such as Ce(II) and Ce(I), which demonstrate distinct redox reactivity with oxidizing substrates, enabling electron transfer processes not typically accessible in conventional cerium chemistry rsc.org.

The oxalate ligand plays a significant role in cerium chemistry by forming stable complexes. During the processing of cerium ores, oxalic acid is employed to precipitate cerium(III) ions as soluble cerium oxalate salts researchgate.net. This compound is characterized as a bidentate organic ion complex, where the oxalate moiety coordinates with the cerium metal atom researchgate.net.

Hydrolysis and Solvation Effects on this compound Stability and Reactivity

The behavior of this compound in aqueous environments is significantly influenced by hydrolysis and solvation. Cerium(IV) ions in solution are metastable and prone to hydrolysis, a process that often leads to the precipitation of hydrated cerium(IV) oxide mdpi.comscispace.com. The extent of hydrolysis and subsequent precipitation is highly dependent on solution parameters such as pH and the presence of other ions mdpi.comscispace.comwikipedia.org. For instance, cerium(IV) hydroxide (B78521) exhibits extremely low solubility scispace.com.

Solvation, the interaction of metal ions with solvent molecules, forming species known as aqua ions, is fundamental to their behavior in solution wikipedia.org. Lanthanide aqua ions, including those of cerium, generally possess higher solvation numbers, typically ranging from 8 to 9, compared to many other metal ions wikipedia.org. Solvation can also impact the solubility of cerium compounds; for example, complexation with organic acids can enhance the solubility of cerium ions researchgate.net.

The stability of cerium species in solution is critically dependent on the solvent and prevailing conditions. Aggregation and precipitation are common outcomes under specific circumstances, such as the aggregation of cerium-oxo clusters in acetonitrile (B52724) acs.org. The solubility of various cerium compounds varies considerably: while cerium phosphate (B84403) and cerium(IV) hydroxide are exceptionally insoluble, cerium(III) hydroxide displays greater, though still limited, solubility scispace.com.

Photochemical Reactions and Photo-induced Transformations of this compound

Photochemistry investigates chemical reactions that are initiated by the absorption of light, which elevates molecules to excited electronic states capable of undergoing chemical transformations numberanalytics.com. Ligand-to-metal charge transfer (LMCT) excited states are recognized as primary drivers for a wide array of photochemical reactions rsc.orgrsc.org. The photoreactivity of a molecule is typically initiated from its lowest energy excited state, a principle governed by Kasha's rule rsc.orgrsc.org.

Certain cerium compounds, such as cerium ammonium (B1175870) nitrate (B79036) (CAN), find application in photochemistry as sources of reactive radicals. When CAN is dissolved in acetonitrile and subjected to photoexcitation, it undergoes rapid intersystem crossing, leading to the formation of cerium(III) intermediates and nitrate radicals researchgate.net. Furthermore, cerium(IV) carboxylates have been demonstrated to undergo photochemical reduction, a process that can result in the formation and subsequent oxidation of alkyl radicals acs.org. The study of related compounds, like ferrioxalate, illustrates the principle of visible light-induced homolysis originating from LMCT excited states, a reaction pathway that can be facilitated by specific electronic configurations rsc.orgrsc.org.

Mechanisms of Thermal Decomposition and Solid-State Reaction Kinetics of this compound

This compound, commonly encountered in its hydrated form such as Ce₂(C₂O₄)₃·8H₂O, serves as a crucial precursor for the synthesis of cerium oxide (CeO₂) through thermal decomposition processes devagirijournals.comresearchgate.netresearchgate.netunits.it. This decomposition typically occurs in static air and is characterized as a multistep process devagirijournals.comresearchgate.net. The transformation generally proceeds through two primary stages:

Dehydration: The initial step involves the elimination of crystalline water molecules from the this compound structure devagirijournals.comresearchgate.netresearchgate.net. For Ce₂(C₂O₄)₃·8H₂O, this stage typically entails the loss of eight or ten water molecules devagirijournals.comresearchgate.netresearchgate.net.

Decomposition to Ceria: The subsequent stage involves the breakdown of the this compound complex itself, yielding cerium oxide as the final product devagirijournals.comresearchgate.netresearchgate.net.

The kinetics governing this thermal decomposition are commonly investigated using analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) devagirijournals.comresearchgate.net. To quantify the energy barriers for these processes, isoconversional methods, including the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are frequently employed to determine the activation energy (Ea) devagirijournals.comresearchgate.net.

The activation energy required for the removal of water molecules from this compound is approximately 43-44 kJ/mol devagirijournals.comresearchgate.net. In contrast, the formation of cerium oxide from this compound necessitates a significantly higher activation energy, estimated to be around 128 kJ/mol devagirijournals.comresearchgate.net. The specific mechanisms of decomposition can be elucidated using various kinetic models, such as F1, A2, A3, and A4, which describe different reaction geometries and rate-determining steps devagirijournals.com. Solid-state reactions are inherently complex, influenced by factors including the morphology of the reactant, the geometry of the reaction interface, and the formation of product layers acs.org.

Table 1: Activation Energies for Thermal Decomposition of this compound

| Process | Activation Energy (KAS) [kJ/mol] | Activation Energy (FWO) [kJ/mol] |

| Removal of Water Molecules | 43.667 | 42.995 |

| Formation of Ceria | 128.27 | 127.8 |

Interaction of this compound with Specific Chemical Species and Environmental Analogues

The interactions of this compound with other chemical species and its behavior in environmental contexts are crucial for understanding its broader implications. Oxalic acid serves as a precipitating agent for cerium(III) ions, forming this compound, which exhibits solubility in aqueous solutions researchgate.net. While generally insoluble in water, this compound can react with strong acids, leading to the liberation of oxalic acid vaia.comscispace.com.

Cerium is the most abundant of the rare-earth elements, occurring naturally in various mineral forms mdpi.comresearchgate.net. The increasing use of cerium oxide nanoparticles (CeO₂ NPs) has led to their release into the environment, where their behavior is governed by their physicochemical properties within geochemical settings mdpi.comresearchgate.net.

Key interactions include:

Phosphate Interactions: Cerium exhibits strong binding affinities with phosphate groups, resulting in the rapid formation of highly insoluble cerium phosphate scispace.comrsc.org. Cerium oxide itself demonstrates phosphatase-mimetic activity, capable of cleaving phosphoester bonds, a characteristic that has implications for biological systems rsc.org.

pH Dependence and Dissolution: The solubility of CeO₂ nanoparticles is markedly dependent on pH, with dissolution being minimal at pH values above 7 and becoming significant below pH 5 scispace.comescholarship.org. The presence of phosphate ions can substantially mitigate the dissolution of CeO₂ scispace.com.

Environmental Speciation: Cerium's unique capacity to exist in both Ce(III) and Ce(IV) oxidation states in low-temperature geochemical environments significantly influences its environmental fate and potential toxicity mdpi.comscispace.com. Reducing conditions, such as those encountered in soil denitrification, can promote the transformation of Ce(IV) to Ce(III), thereby altering its chemical behavior and mobility scispace.com.

Complexation: Cerium ions can readily form complexes with a variety of ligands, including organic acids and humic substances, which can impact their solubility and environmental transport researchgate.netresearchgate.net.

Advanced Material Applications of Cerium Oxalate As a Precursor and Active Component

Cerium Oxalate (B1200264) in Catalysis and Photocatalysis Research

Cerium oxide, readily synthesized from cerium oxalate, is a cornerstone material in numerous catalytic and photocatalytic applications due to its tunable electronic structure and oxygen vacancy characteristics.

Heterogeneous Catalysis Using this compound Derived Materials

This compound serves as a key precursor for synthesizing cerium oxide (CeO₂) nanomaterials, which are widely employed in heterogeneous catalysis. The thermal decomposition of this compound allows for the formation of CeO₂ with controlled morphology and high surface area, crucial for catalytic efficiency rsc.orgrsc.orgatamanchemicals.comtandfonline.comresearchgate.netwikipedia.org.

Automotive Catalysis : CeO₂ derived from this compound is a critical component in three-way catalytic converters (TWCs) for automobiles. Its ability to store and release oxygen (Oxygen Storage Capacity - OSC) helps to maintain optimal air-fuel ratios, facilitating the simultaneous oxidation of CO and hydrocarbons and the reduction of NOx atamanchemicals.comwikipedia.orgmdpi.comvilniustech.lt.

Oxidation Catalysis : Cerium oxide nanostructures, such as Pt–CeO₂ nanosponges prepared via thermal decomposition of this compound, exhibit promising activity for the catalytic oxidation of CO, volatile organic compounds (VOCs), and NH₃ rsc.orgresearchgate.netresearchgate.net. The high surface area and small Pt nanoparticle size contribute to their enhanced performance rsc.orgresearchgate.net. Mn-Ce oxide catalysts, also prepared from oxalate precursors, have been investigated for CO oxidation, with the optimal Mn:Ce ratio influencing catalytic activity nih.govmdpi.comresearchgate.netresearchgate.netnih.gov. Furthermore, CeO₂ derived from metal-organic frameworks (MOFs), which can utilize this compound in their synthesis, such as CeO₂-MOF-808, demonstrate significant activity in toluene (B28343) combustion mdpi.comgrafiati.comresearchgate.net.

Table 1: Heterogeneous Catalytic Applications of CeO₂-Derived Materials

| Catalyst (Derived from this compound) | Reaction | Performance Metric | Reference |

| Pt–CeO₂ nanosponges | CO, VOCs, NH₃ oxidation | High activity, good stability | rsc.orgresearchgate.net |

| Mn-Ce oxides | CO Oxidation | Optimal performance at ~50 at.% Mn | nih.govmdpi.com |

| CeO₂-MOF-808 | Toluene Combustion | T90 = 278 °C | mdpi.comgrafiati.com |

| Pt/CeO₂ | CO Oxidation | T50 = 180 °C | nih.gov |

Photocatalytic Degradation Processes Mediated by this compound Derived Materials

Cerium oxide, synthesized from this compound, is recognized for its photocatalytic capabilities in degrading organic pollutants in wastewater nih.govgrafiati.comvilniustech.ltnih.govx-mol.netacs.orgmdpi.comufms.brresearchgate.netscientific.net. The photocatalytic mechanism typically involves the generation of electron-hole pairs upon light irradiation, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then mineralize the pollutants nih.govx-mol.netacs.org.

Dye Degradation : CeO₂ nanoparticles derived from this compound precursors have shown efficacy in degrading dyes like Methylene Blue (MB) acs.orgresearchgate.netnih.gov and Trypan Blue (TB) x-mol.net. The photocatalytic activity can be significantly enhanced by forming composites with other materials, such as graphene oxide (GO), leading to improved charge separation and increased surface area acs.orgnih.gov.

Pharmaceutical Degradation : CeO₂ nanoparticles synthesized using plant extracts (which can involve this compound as an intermediate or precursor in some synthesis routes) have demonstrated efficient photocatalytic degradation of pharmaceuticals like Piroxicam and Naproxen nih.govx-mol.netmdpi.com. These studies highlight photodegradation efficiencies of up to 97% for Piroxicam and 89% for Naproxen, with good recyclability of the photocatalyst nih.govx-mol.netmdpi.com.

Table 2: Photocatalytic Degradation Performance of CeO₂-Derived Materials

| Photocatalyst (Derived from this compound) | Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Conditions | Reference |

| CeO₂ NPs (Bio-mediated) | Trypan Blue (TB) | 90 | 60 | UV light, H₂O₂ | x-mol.net |

| CeO₂-NPs/GO/PAM hydrogel | Methylene Blue (MB) | 90 | 90 | UV-A light, pH 12.0 | acs.orgnih.gov |

| CeO₂ nanoparticles | Piroxicam | 89 | ~80 | UV light (implied) | x-mol.netmdpi.com |

| CeO₂ nanoparticles | Naproxen | 97 | ~80 | UV light (implied) | x-mol.netmdpi.com |

This compound as a Co-catalyst or Support Precursor in Catalytic Systems

Cerium oxide, obtained from this compound, frequently functions as a support or co-catalyst, enhancing the performance of various catalytic systems. Its ability to facilitate electron transfer and provide active sites is critical in these applications.

Catalytic Ozonation : PdO/CeO₂ catalysts, where CeO₂ is derived from this compound, are highly effective for the catalytic ozonation of oxalate. This process involves the synergetic action of PdO and CeO₂, with surface atomic oxygen readily reacting with surface cerium-oxalate complexes, leading to efficient degradation without relying solely on hydroxyl radical oxidation nih.govacs.orgcapes.gov.brresearchgate.netacs.org.

Fenton-like Processes : Fe⁰/CeO₂ catalysts, utilizing CeO₂ derived from this compound, have been employed in heterogeneous Fenton processes for the degradation of pollutants like tetracycline (B611298) mdpi.com.

CO Oxidation : Pt supported on CeO₂ (derived from this compound) exhibits superior activity in CO oxidation. This enhanced performance is often attributed to interfacial sites between Pt and CeO₂ that facilitate a Mars-van Krevelen mechanism, overcoming CO self-inhibition at low temperatures researchgate.netnih.govmdpi.comosti.govcore.ac.uk.

Table 3: CeO₂ as Support/Co-catalyst in Catalytic Systems

| Catalyst System | Reaction | Performance Metric | Reference |

| PdO/CeO₂ | Catalytic Ozonation of Oxalate | High activity, selective degradation | nih.govcapes.gov.brresearchgate.net |

| Fe⁰/CeO₂ | Heterogeneous Fenton | Tetracycline elimination | mdpi.com |

| Pt/CeO₂ | CO Oxidation | T50 = 180 °C (vs. 335 °C for PtATCeO₂) | nih.gov |

| (TiO₂-Pt)/CeO₂ | CO Oxidation | T50 = 65 °C (for 0.3TiO₂-Pt/CeO₂) | mdpi.com |

This compound in Environmental Remediation Technologies (Mechanism-focused)

Cerium oxide, synthesized from this compound, plays a significant role in environmental remediation, particularly through adsorption and advanced oxidation processes.

Adsorption and Removal Mechanisms of Contaminants by this compound Derived Materials

Cerium oxide-based materials derived from this compound serve as effective adsorbents for various environmental contaminants, including heavy metals and dyes.

Arsenic Removal : Mesoporous cerium oxide (MCO), synthesized via precipitation processes that can involve this compound precursors, demonstrates high adsorption capacity for pentavalent arsenic (As(V)) vilniustech.ltvilniustech.ltrsc.orgresearchgate.netresearchgate.net. Mechanisms include electrostatic attraction and ligand exchange, with optimal adsorption occurring at acidic pH vilniustech.ltvilniustech.ltrsc.orgresearchgate.netresearchgate.net. The high surface area and the presence of surface hydroxyl groups on CeO₂ contribute to its adsorptive efficiency vilniustech.lt.

Dye Removal : Chitosan-functionalized hydroxyapatite-Cerium oxide (CS-HAP-CeO₂) heterostructures, prepared using cerium precursors, are efficient adsorbents for dyes like Congo Red (CR) researchgate.netsemanticscholar.orgnih.gov. Adsorption is influenced by pH, with optimal removal often observed around neutral pH, attributed to electrostatic attraction and hydrogen bonding researchgate.netsemanticscholar.orgnih.gov. The Langmuir model often describes the monolayer adsorption process, indicating significant adsorption capacities semanticscholar.orgnih.gov.

Table 4: Adsorption Performance of CeO₂-Derived Materials

| Adsorbent (Derived from this compound) | Contaminant | Adsorption Capacity (mg/g) | Optimal pH | Mechanism Highlight | Reference |

| Mesoporous Cerium Oxide (MCO) | As(V) | 58.25 | 3 | Electrostatic attraction, Ligand exchange | vilniustech.ltvilniustech.ltrsc.org |

| CS-HAP-CeO₂ heterostructure | Congo Red (CR) | 270.27 | 7 | Electrostatic attraction, H-bonding, Monolayer | researchgate.netsemanticscholar.orgnih.gov |

| Cerium-Manganese Biochar | As(V) | 108.88 | 5.0 | Electrostatic attraction, Monolayer adsorption | mdpi.com |

Advanced Oxidation Processes Utilizing this compound Precursors

Cerium oxide, synthesized from this compound, is instrumental in Advanced Oxidation Processes (AOPs) for degrading recalcitrant organic pollutants. Ce-based catalysts can activate oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are potent oxidizing agents researchgate.netmdpi.com.

Catalytic Ozonation : The PdO/CeO₂ system, utilizing CeO₂ derived from this compound, is highly effective in the catalytic ozonation of oxalate. This process primarily relies on surface atomic oxygen generated from ozone decomposition on the catalyst surface, which then reacts with adsorbed oxalate species nih.govacs.orgcapes.gov.brresearchgate.netacs.org. This mechanism offers an efficient degradation pathway that is not solely dependent on hydroxyl radical formation nih.govacs.orgcapes.gov.brresearchgate.netacs.org.